

Application Notes and Protocols: Taniborbactam Hydrochloride for Research Use

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Compound of Interest					
Compound Name:	Taniborbactam hydrochloride				
Cat. No.:	B611150	Get Quote			

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Product Description

Taniborbactam (formerly VNRX-5133) is a broad-spectrum β -lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2][3] It is designed to be coadministered with a β -lactam antibiotic, such as cefepime, to overcome bacterial resistance mediated by β -lactamase enzymes.[1][4] Taniborbactam possesses a unique chemical structure that enables it to inhibit a wide range of β -lactamases, including both serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs).[2][5]

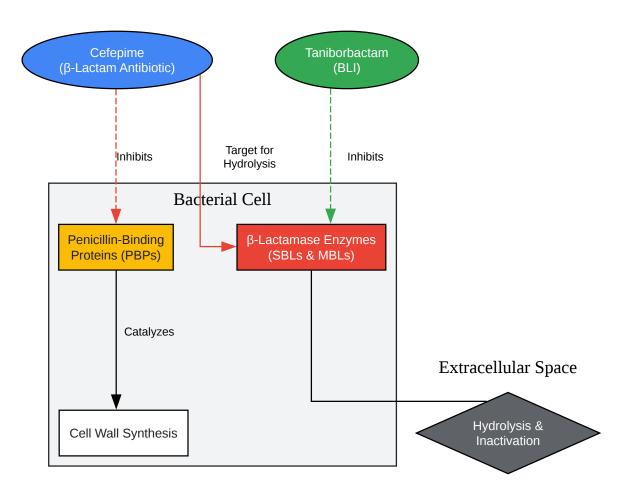
Property	Value
IUPAC Name	(3R)-3-[[2-[4-(2- Aminoethylamino)cyclohexyl]acetyl]amino]-2- hydroxy-3,4-dihydro-1,2-benzoxaborinine-8- carboxylic acid
Molecular Formula	C19H28BN3O5
Molar Mass	389.26 g·mol−1
CAS Number	1613267-49-4
Synonyms	VNRX-5133, VNRX5133



Mechanism of Action

 β -lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[6][7] A primary mechanism of bacterial resistance is the production of β -lactamase enzymes that hydrolyze the β -lactam ring, inactivating the antibiotic. [6]

Taniborbactam overcomes this resistance by inhibiting a broad spectrum of these enzymes. It is a potent inhibitor of Ambler class A, C, and D serine- β -lactamases, as well as class B metallo- β -lactamases like Verona integron-encoded metallo- β -lactamases (VIM) and New Delhi metallo- β -lactamases (NDM).[1][3] Its mechanism involves forming a reversible, covalent bond with the active site of serine- β -lactamases and acting as a competitive inhibitor for metallo- β -lactamases.[5][8][9] By neutralizing these enzymes, taniborbactam restores the activity of its partner β -lactam antibiotic against multidrug-resistant Gram-negative bacteria.[5]





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Caption: Mechanism of taniborbactam action.

Applications in Research

Taniborbactam hydrochloride is a critical tool for research in antibiotic resistance and drug development. Its primary applications include:

- In Vitro Susceptibility Testing: Assessing the potency of β-lactam antibiotics in combination with taniborbactam against panels of clinically relevant, multidrug-resistant bacterial isolates.
- Enzyme Inhibition Assays: Characterizing the kinetics of β -lactamase inhibition to determine parameters like K_i (inhibition constant) and k_2/K (acylation rate).[2]
- Resistance Mechanism Studies: Investigating the development of resistance to β-lactam/taniborbactam combinations, which may involve mutations in PBPs or porin channels.
 [10][11]
- In Vivo Efficacy Models: Evaluating the therapeutic potential of β-lactam/taniborbactam combinations in animal models of infection, such as murine thigh infection models.[1]

Data Summary In Vitro Antimicrobial Activity

Taniborbactam significantly enhances the in vitro activity of cefepime against a wide range of Gram-negative pathogens, including those producing extended-spectrum β -lactamases (ESBLs), AmpC, and carbapenemases (KPC, NDM).

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales and P. aeruginosa



Organism (Resistance Phenotype)	Cefepime MIC ₉₀ (µg/mL)	Cefepime- Taniborbactam MIC90 (µg/mL)	Fold Reduction in MIC ₉₀	Reference(s)
All Enterobacterales	>64	0.25	≥256	[2]
KPC-producing Enterobacteriace ae	256	8	32	[10]
NDM-producing Enterobacteriace ae	>256	>256	-	[10]
All P. aeruginosa	32	8	4	[8]
Carbapenem- Resistant P. aeruginosa	>64	16	≥4	[2]
Note: Taniborbactam was tested at a fixed concentration of 4 µg/mL.[8]				

Pharmacokinetic Properties

Pharmacokinetic studies in healthy adult volunteers have characterized the profile of intravenously administered taniborbactam.

Table 2: Single-Dose Pharmacokinetic Parameters of Taniborbactam in Healthy Adults



Dose (mg)	C _{max} (ng/mL)	AUC _{in} f (h·ng/mL)	t1/2 (h)	Reference(s)
62.5	3,398	11,284	~2.0 - 5.8	[1]
125	6,867	21,126	~2.0 - 5.8	[1]
250	13,383	41,200	~2.0 - 5.8	[1]
500	25,600	83,458	~2.0 - 5.8	[1]
750	36,983	129,576	~2.0 - 5.8	[1]
1500	71,817	263,422	~2.0 - 5.8	[1]

Abbreviations:

C_{max}, maximum

plasma

concentration;

AUCinf, area

under the plasma

concentration-

time curve from

time zero to

infinity; t₁/₂,

terminal

elimination half-

life.[1]

Taniborbactam demonstrates dose-proportional pharmacokinetics with low intersubject variability.[1] It is primarily eliminated unchanged in the urine, with approximately 90% of the dose recovered as intact drug.[1][12]

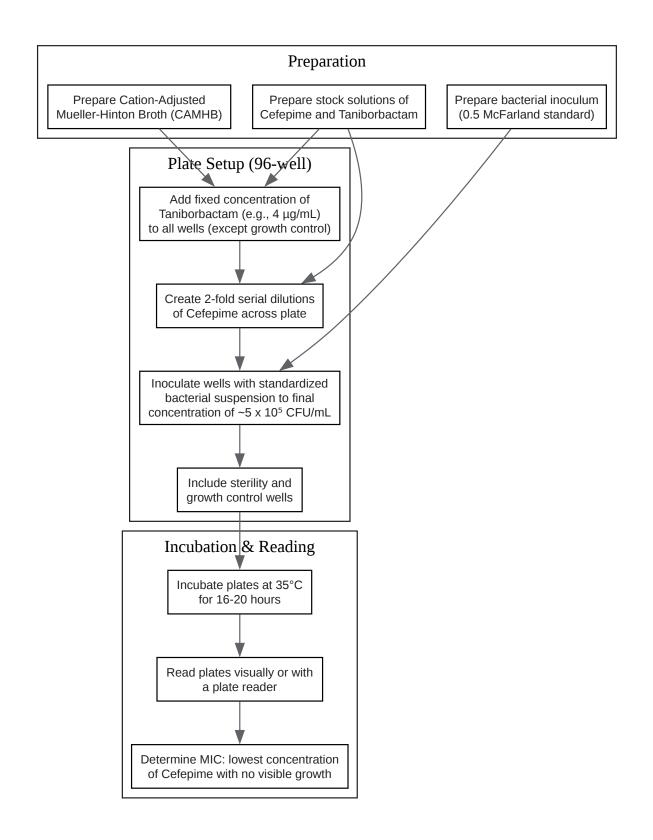
Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Cefepime-Taniborbactam

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of taniborbactam against a bacterial isolate,



following CLSI guidelines.



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Caption: Workflow for MIC determination.

5.1.1 Materials

- Taniborbactam Hydrochloride powder
- Cefepime powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial isolate for testing
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Spectrophotometer or densitometer
- Incubator (35°C ± 2°C)

5.1.2 Procedure

- Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Drug Solution Preparation: a. Prepare a stock solution of taniborbactam. For a final testing concentration of 4 μg/mL, prepare an intermediate solution in CAMHB that is double the final concentration (8 μg/mL). b. Prepare a stock solution of cefepime at a concentration appropriate for the desired dilution series (e.g., 1280 μg/mL for a final top concentration of 128 μg/mL).
- Plate Preparation: a. Add 50 μ L of the 8 μ g/mL taniborbactam solution to each well of the microtiter plate, excluding the growth control and sterility control wells. For these wells, add

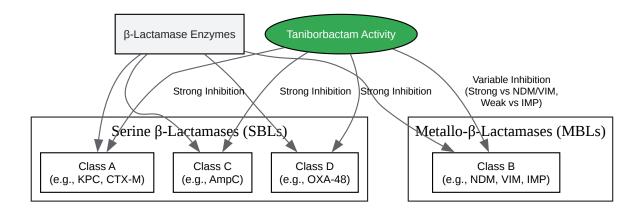


50 μ L of plain CAMHB. b. In the first well of the cefepime dilution series, add 100 μ L of the appropriate cefepime stock solution. c. Perform 2-fold serial dilutions by transferring 50 μ L from each well to the next across the plate, discarding the final 50 μ L from the last well. This will leave 50 μ L in each well. d. Add 50 μ L of the final bacterial inoculum to each well (except the sterility control). This brings the total volume in each well to 100 μ L.

• Incubation and Reading: a. Cover the plates and incubate at 35°C for 16-20 hours in ambient air. b. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of cefepime, in the presence of taniborbactam, that completely inhibits visible growth.

Troubleshooting and Considerations

- Solubility: Prepare fresh stock solutions of taniborbactam for each experiment. Ensure complete dissolution before preparing dilutions.
- Stability: Taniborbactam is a boronic acid derivative and may be sensitive to pH and temperature. Follow manufacturer's storage recommendations.
- β-Lactamase Classes: Taniborbactam is a broad-spectrum inhibitor but shows weaker activity against certain MBLs, such as IMP-type enzymes.[2][9] Characterize the β-lactamases produced by test isolates for proper data interpretation.
- Resistance Development: Resistance to the cefepime-taniborbactam combination can emerge through mechanisms like alterations in PBP3.[11]





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Caption: Taniborbactam's inhibitory spectrum.

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